N-[3'-acetyl-7-methyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
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Overview
Description
N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a thiadiazoline and an indoline ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide typically involves multiple steps. The process begins with the preparation of the indoline and thiadiazoline precursors. These precursors are then subjected to a series of reactions, including acetylation, methylation, and spiro linkage formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial production include the optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and indoline-based molecules. Examples include:
- Spiro[indoline-3,4’-piperidine]
- Spiro[indoline-3,4’-pyrrolidine]
- Thiadiazoline derivatives .
Uniqueness
What sets N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl]acetamide apart is its unique combination of functional groups and spiro linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-8-7-11-18-19(14)25(12-13-30-17-9-5-4-6-10-17)20(29)22(18)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLGUTRLXGRADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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